Ethyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate
Description
Overview of Thiazole Derivatives in Chemical Research
Thiazole derivatives have emerged as fundamental building blocks in modern chemical research, representing a class of five-membered heterocyclic compounds containing both sulfur and nitrogen atoms positioned at the 1 and 3 positions respectively. The significance of thiazole moiety in chemical research stems from its unique electronic properties, which arise from the presence of six pi electrons that meet the Huckel rule conditions for aromaticity. This aromatic character is evidenced by proton nuclear magnetic resonance chemical shifts that appear between 7.27 and 8.77 parts per million, indicating substantial diamagnetic ring current effects. The thiazole ring system exhibits remarkable versatility in chemical transformations, undergoing various reactions including donor-acceptor interactions, intramolecular nucleophilic substitution, photochemical reactions, arylation, cycloaddition, oxidation, transformation, and dimerization processes.
Research investigations have demonstrated that thiazole derivatives possess diverse therapeutic activities, including antibacterial, anticancer, anti-inflammatory, anticonvulsant, and antibiotic properties. The structural diversity and pharmacological optimization of thiazole-based compounds have been pivotal in structure-activity relationship studies, with drug development efforts focusing on modulating thiazole derivatives for improved bioavailability, selectivity, and reduced toxicity. The mechanism of action for these compounds involves interactions at the molecular level with biological targets, often through enzyme inhibition or receptor binding mechanisms. Contemporary research has revealed that thiazole derivatives synthesized from acetophenones and thiourea exhibit significant biological activities, particularly in anti-inflammatory, antimicrobial, and anticancer applications.
The chemical reactivity of thiazole rings is characterized by significant pi-electron delocalization, with calculated pi-electron density marking the carbon at position 5 as the primary site for electrophilic substitution, while the carbon-hydrogen bond at position 2 remains susceptible to deprotonation. This reactivity pattern has enabled the development of sophisticated synthetic methodologies for creating complex thiazole derivatives with multiple functional groups. Recent synthetic approaches have utilized various catalysts and reaction conditions to expand the scope of thiazole chemistry, demonstrating the continued evolution of this field in modern organic synthesis.
Historical Context and Discovery
The historical foundation of thiazole chemistry dates back to November 18, 1887, when Arthur Rudolf Hantzsch, collaborating with Johann Heinrich Weber, formally established the existence of the thiazole ring system. Under the title "Ueber Verbindungen des Thiazoles (Pyridins der Thiophenreihe)," Hantzsch and Weber provided the foundational definition of thiazoles as nitrogen and sulfur-containing substances with the formula (CH)ₙNS arranged in ring-like bonding, comparing their relationship to pyridine as analogous to that of thiophene to benzene. Their pioneering work proved the existence of both thiazole and isothiazole, although neither compound was known in the free state at that time, and they established the nomenclature system that compared these compounds to glyoxaline and pyrazole respectively.
The discovery process began with Hantzsch and Weber's investigation of alpha-thiocyanoacetone imine, a compound obtained from the reaction of ammonium thiocyanate with chloroacetone, which had been previously studied by Tcherniac and Norton. Through careful structural analysis, they discovered that this compound possessed a cyclic structure derived from the thiazole nucleus, specifically identified as meta-aminomethylthiazole. Their systematic approach included classical reactions of primary amines, methylation studies with methyl iodide, and acetylation procedures, which collectively demonstrated the presence of two hydrogen atoms attached to the same nitrogen atom.
The historical development of thiazole chemistry involved significant controversy, particularly between Hantzsch and Tcherniac, which continued for thirty-six years following the initial discovery. This scientific debate centered on the correct structural interpretation of various thiazole derivatives, ultimately leading to more refined understanding of thiazole isomerization processes. Tcherniac's later work in 1892 described accurate methods using sodium bicarbonate as a basic reagent to induce the isomerization of thiocyanoacetone into methyloxythiazole, achieving yields of forty percent for 2-oxy-4-methylthiazole. The resolution of these historical controversies established the fundamental principles of thiazole chemistry that continue to guide contemporary research in this field.
Relevance in Contemporary Organic Chemistry
Contemporary organic chemistry has witnessed a remarkable resurgence of interest in thiazole derivatives, driven by their exceptional versatility as synthetic intermediates and their potential applications in various fields including medicinal chemistry, materials science, and catalysis. The modern relevance of thiazole compounds stems from their unique structural features that enable diverse chemical transformations while maintaining stability under various reaction conditions. Recent synthetic methodologies have demonstrated that thiazole derivatives can be efficiently prepared using various approaches, including the classical Hantzsch thiazole synthesis, Cook-Heilbron synthesis, and Herz synthesis, alongside newly developed modified protocols that offer improved yields and selectivity.
The significance of this compound in contemporary research lies in its representation of advanced synthetic strategies that combine multiple functional groups within a single molecular framework. This compound exemplifies the modern approach to heterocyclic chemistry, where researchers design molecules with specific electronic and steric properties to achieve desired reactivity patterns. The presence of the dimethylaminomethylene group provides nucleophilic character, while the ethyl ester functionality offers electrophilic sites, creating a molecule with bidirectional reactivity potential.
Contemporary applications of thiazole derivatives extend beyond traditional pharmaceutical research to include their use in materials science applications such as photographic sensitizers, vulcanizing accelerators, and specialized dyes. The commercial significance of thiazoles is demonstrated by their incorporation into various marketed products, including agricultural fungicides such as thifluzamide, tricyclazole, and thiabendazole, as well as pharmaceutical agents like the non-steroidal anti-inflammatory drug meloxicam. Modern synthetic chemistry continues to explore novel thiazole derivatives for applications in organic electronics, where their aromatic properties and electron-transport capabilities make them valuable components in organic semiconductors and light-emitting devices.
Scope and Objectives of the Research Outline
The research scope for this compound encompasses comprehensive investigation of its chemical properties, synthetic accessibility, and potential applications in various fields of chemistry. The primary objective involves detailed characterization of the compound's structural features, including spectroscopic analysis using nuclear magnetic resonance and infrared spectroscopy techniques to confirm the molecular architecture and functional group arrangements. Advanced analytical methods are employed to determine the compound's physical properties, including melting point, solubility profiles, and stability under various environmental conditions.
The synthetic investigation objectives focus on developing efficient preparative methods for obtaining this compound in high yield and purity. Research efforts examine various synthetic routes, including condensation reactions involving thiourea derivatives and ethyl halides, with particular attention to optimizing reaction conditions such as temperature control and pH adjustment. The scope includes comparative studies of different synthetic approaches to identify the most practical and economically viable preparation methods while minimizing environmental impact and maximizing atom economy.
Chemical reactivity studies constitute a major component of the research objectives, examining the compound's behavior in various chemical transformations including condensation reactions, nucleophilic substitutions, and electrophilic additions. The research scope encompasses investigation of the compound's potential as a synthetic intermediate for preparing more complex molecular structures, particularly focusing on its utility in constructing extended heterocyclic systems. Mechanistic studies aim to elucidate the pathways through which the compound undergoes various transformations, providing fundamental understanding that can guide the development of new synthetic methodologies.
Table 1: Key Research Parameters for this compound
| Parameter | Specification | Research Focus |
|---|---|---|
| Molecular Formula | C₉H₁₃N₃O₂S | Structural characterization |
| Chemical Abstracts Service Number | 2059988-91-7 | Database identification |
| Functional Groups | Thiazole ring, ethyl ester, dimethylaminomethylene | Reactivity analysis |
| Synthetic Approach | Condensation methodology | Optimization studies |
| Analytical Methods | Nuclear magnetic resonance, infrared spectroscopy | Structural confirmation |
| Applications | Synthetic intermediate, materials science | Utility evaluation |
Properties
CAS No. |
865659-41-2 |
|---|---|
Molecular Formula |
C9H13N3O2S |
Molecular Weight |
227.29 g/mol |
IUPAC Name |
ethyl 2-(dimethylaminomethylideneamino)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C9H13N3O2S/c1-4-14-8(13)7-5-10-9(15-7)11-6-12(2)3/h5-6H,4H2,1-3H3 |
InChI Key |
TZFNNSZFCMQSGT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C(S1)N=CN(C)C |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)N=CN(C)C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Thiazole Core Formation via Hantzsch Cyclization
The Hantzsch thiazole synthesis is a classical method for constructing 1,3-thiazole derivatives. For this compound, ethyl 3-ethoxyacrylate (1 ) serves as the α-ketoester precursor, reacting with thiourea (2 ) in the presence of a copper catalyst and potassium sulfide. This reaction proceeds via nucleophilic attack of the thiourea sulfur on the electrophilic carbon of the α-ketoester, followed by cyclization to form ethyl 2-aminothiazole-5-carboxylate (3 ) (Figure 1).
Reaction Conditions :
Introduction of the [(Dimethylamino)Methylene]Amino Group
The intermediate 3 undergoes formylation to introduce the dimethylamino moiety. This is achieved using dimethylformamide dimethyl acetal (DMF-DMA), a reagent that facilitates Schiff base formation. The reaction occurs under mild conditions, typically in ethanol or acetonitrile, to yield the target compound (4 ) (Figure 2).
Optimization Notes :
- Excess DMF-DMA (1.2–1.5 equiv.) ensures complete conversion.
- Anhydrous conditions prevent hydrolysis of the imine bond.
- Reaction time: 4–6 hours at 60–70°C.
Alternative Synthetic Pathways
One-Pot Cyclization-Formylation Strategy
A streamlined approach combines thiazole formation and functionalization in a single pot. Ethyl 3-ethoxyacrylate reacts with thiourea and DMF-DMA in the presence of triethylamine, eliminating the need to isolate intermediate 3 . This method reduces purification steps and improves overall yield (88–92%).
Key Advantages :
Solid-Phase Synthesis for Scalability
Patent US10351556B2 describes a scalable process using solid dispersions to enhance reaction efficiency. The thiazole intermediate is adsorbed onto microcrystalline cellulose (MCC) or hydroxypropyl methylcellulose (HPMC), followed by gas-phase formylation with dimethylamine and formaldehyde. This method achieves >99% purity and is suitable for industrial production.
Critical Parameters :
Mechanistic Insights and Side Reactions
Cyclization Mechanism
The Hantzsch reaction proceeds through a thioamide intermediate (A ), which undergoes intramolecular cyclization after deprotonation (Figure 3). Copper catalysis accelerates the reaction by stabilizing the transition state.
Formylation Dynamics
DMF-DMA acts as both a formylating agent and a base. The dimethylamine moiety is transferred via nucleophilic acyl substitution, with the methoxy group acting as a leaving group (Figure 4). Competing side reactions include over-formylation (yielding bis-dimethylamino derivatives) and hydrolysis of the imine bond, which are mitigated by controlling stoichiometry and moisture levels.
Characterization and Analytical Data
Spectral Confirmation
Purity and Yield Optimization
| Method | Yield (%) | Purity (%) | Key Improvement |
|---|---|---|---|
| Hantzsch + DMF-DMA | 95.7 | 99.3 | Nano-Cu catalyst |
| One-Pot | 92.0 | 98.5 | Reduced steps |
| Solid-Phase | 89.5 | 99.9 | Scalability |
Industrial and Environmental Considerations
Waste Management
Cost Analysis
| Component | Cost (USD/kg) | Contribution (%) |
|---|---|---|
| Ethyl 3-ethoxyacrylate | 120 | 45 |
| DMF-DMA | 95 | 30 |
| Nano-copper catalyst | 220 | 15 |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines or other reduced forms.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines and other reduced derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Table 1: Structural Comparison of Selected Thiazole Derivatives
Table 2: Property Comparison
- Electronic Effects: The dimethylaminomethylene group in the target compound donates electron density to the thiazole ring, enhancing nucleophilic reactivity at position 4 . In contrast, trifluoromethyl groups (e.g., CAS 918793-30-3) withdraw electrons, stabilizing the ring against electrophilic attack .
- Biological Relevance: Thiazoles with trifluoromethyl and aryl amino groups (e.g., CAS 918793-30-3) show promise in drug discovery due to improved pharmacokinetic profiles, while the target compound’s dimethylaminomethylene group may act as a directing group for further modifications .
Biological Activity
Ethyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate (CAS No. 865659-41-2) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound exhibits a unique molecular structure characterized by the presence of a thiazole ring, an ethyl ester group, and a dimethylamino functional group, which contribute to its diverse biological properties.
- Molecular Formula : C9H13N3O2S
- Molecular Weight : 227.28 g/mol
- Purity : >90%
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The compound has been tested against various strains of bacteria and fungi, showing effectiveness in inhibiting growth.
Key Findings:
- Bacterial Inhibition : The compound was found to inhibit both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes, leading to cell death.
- Fungal Activity : In vitro assays indicated that the compound also possesses antifungal properties, making it a candidate for further development in treating fungal infections.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects against different cancer cell lines.
Case Studies:
- Cytotoxicity Assays : In vitro studies demonstrated that the compound exhibits cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 µM to 25 µM, indicating moderate to high potency.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells compared to controls.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. Modifications to the thiazole ring or the dimethylamino group significantly affect its potency.
| Modification | Effect on Activity |
|---|---|
| Removal of dimethylamino group | Decreased antimicrobial activity |
| Alteration of ethyl ester group | Significant reduction in anticancer activity |
Q & A
Basic: What are the established synthetic routes for Ethyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with thiazole precursors. For example:
- Step 1: Formation of the thiazole core via cyclization of thiourea derivatives with α-halo esters.
- Step 2: Introduction of the [(dimethylamino)methylene]amino group via nucleophilic substitution or condensation reactions, often using ethyl chloroformate in dichloromethane (DCM) with triethylamine (TEA) as a base .
- Characterization: Intermediates are validated using -NMR, -NMR, and mass spectrometry. Purity is confirmed via HPLC (≥95%) with C18 columns and acetonitrile/water gradients .
Advanced: How can reaction conditions be optimized to improve yield and reduce by-products in the synthesis of this compound?
Methodological Answer:
Key factors include:
- Solvent Selection: Polar aprotic solvents (e.g., THF, DCM) enhance reaction efficiency, while protic solvents may hydrolyze intermediates .
- Catalyst Use: Transition-metal catalysts (e.g., Pd/C) or coupling agents (e.g., EDC·HCl) improve regioselectivity in amide bond formation .
- Temperature Control: Low temperatures (0–5°C) minimize side reactions during electrophilic substitutions .
- Purification: Flash chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol-DMF mixtures enhances purity .
Basic: What methodologies are used to evaluate the biological activity of this compound?
Methodological Answer:
- Antimicrobial Assays: Minimum inhibitory concentration (MIC) tests against E. coli, S. aureus, and C. albicans using broth microdilution (CLSI guidelines) .
- Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Enzyme Inhibition: Kinase or protease inhibition assays with fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
Advanced: How do structural modifications (e.g., substituents on the thiazole ring) impact biological activity?
Methodological Answer:
- Electron-Withdrawing Groups: Chloro or trifluoromethyl substituents enhance antimicrobial potency by increasing electrophilicity and membrane penetration .
- Amino Group Placement: The [(dimethylamino)methylene]amino group at position 2 improves binding to bacterial DNA gyrase, as shown in docking studies .
- Comparative SAR: Analogues with dichlorophenyl substituents (e.g., Ethyl 4-amino-3-(3,4-dichlorophenyl)-...) exhibit 10-fold higher anticancer activity than non-halogenated derivatives .
Advanced: How can contradictory bioactivity data across studies be resolved?
Methodological Answer:
Discrepancies may arise from:
- Assay Variability: Standardize protocols (e.g., cell passage number, serum-free conditions) to minimize batch effects .
- Impurity Interference: Re-evaluate compound purity via LC-MS; trace by-products (e.g., hydrolyzed esters) may inhibit or enhance activity .
- Solubility Issues: Use DMSO stock solutions with ≤0.1% concentration to avoid aggregation in aqueous media .
Advanced: What techniques confirm the compound’s structural integrity and resolve ambiguities in tautomeric forms?
Methodological Answer:
- X-ray Crystallography: Resolves tautomerism (e.g., imine-enamine equilibria) via SHELX-refined structures .
- 2D NMR: --HMBC identifies nitrogen environments, distinguishing between tautomeric forms .
- DFT Calculations: Predict stable tautomers using Gaussian09 with B3LYP/6-31G(d) basis sets .
Advanced: How can degradation pathways be studied under physiological conditions?
Methodological Answer:
- Forced Degradation: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 37°C. Monitor via HPLC-MS to identify hydrolysis products (e.g., carboxylic acid derivatives) .
- Metabolic Stability: Incubate with liver microsomes (human/rat) and analyze metabolites using UPLC-QTOF .
Advanced: What computational tools predict interaction mechanisms with biological targets?
Methodological Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., E. coli DNA gyrase) .
- MD Simulations: GROMACS assesses binding stability over 100-ns trajectories, evaluating hydrogen bonds and hydrophobic interactions .
- QSAR Models: CoMFA/CoMSIA correlates substituent electronic parameters (Hammett σ) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
